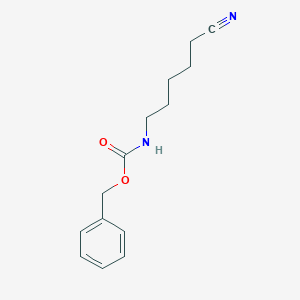![molecular formula C12H21NO2 B13072089 Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is part of the azaspirodecane family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decane: Another member of the azaspirodecane family with similar structural features.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic framework, offering different chemical properties.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: A more complex spirocyclic compound with additional functional groups.
Uniqueness
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific methyl and ester groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-4-3-5-12(6-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
NVNMNARZCFNKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1)CNCC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


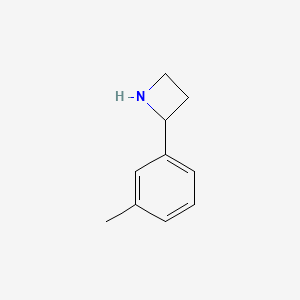
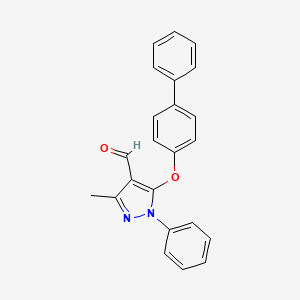
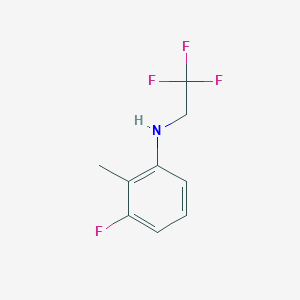
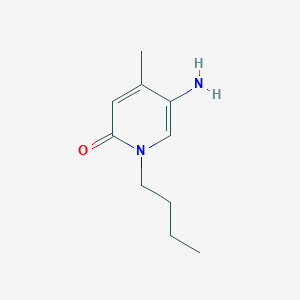
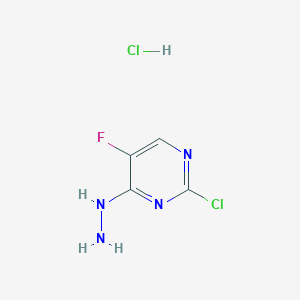


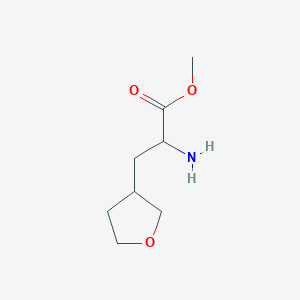

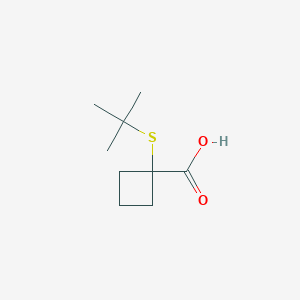
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)


